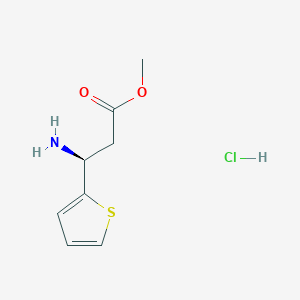

Methyl (S)-3-amino-3-(thiophen-2-yl)propanoate hydrochloride

Description

Chemical Name: Methyl (S)-3-amino-3-(thiophen-2-yl)propanoate hydrochloride Molecular Formula: C₈H₁₂ClNO₂S Molecular Weight: 221.70 g/mol CAS Number: 137490-86-9 Structural Features: This compound consists of a methyl esterified propanoate backbone with an (S)-configured amino group at the β-position and a thiophen-2-yl substituent. The hydrochloride salt enhances its stability and solubility in polar solvents .

Thiophene, a sulfur-containing aromatic heterocycle, confers unique electronic and steric properties, distinguishing it from phenyl or substituted phenyl analogs.

Properties

IUPAC Name |

methyl (3S)-3-amino-3-thiophen-2-ylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S.ClH/c1-11-8(10)5-6(9)7-3-2-4-12-7;/h2-4,6H,5,9H2,1H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWPBEFYLXWFPV-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CS1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC=CS1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification via Thionyl Chloride and Methanol

The most widely reported method for synthesizing this compound involves the direct esterification of (S)-3-amino-3-(thiophen-2-yl)propanoic acid using thionyl chloride (SOCl₂) in methanol. This one-step procedure leverages the dual role of thionyl chloride as both an acid catalyst and a dehydrating agent, facilitating the conversion of the carboxylic acid group into a methyl ester while forming the hydrochloride salt in situ.

Reaction Conditions:

-

Substrate: (S)-3-amino-3-(thiophen-2-yl)propanoic acid (1.0 equiv).

-

Solvent: Anhydrous methanol (10–15 vol).

-

Catalyst: Thionyl chloride (1.2–1.5 equiv), added dropwise at 0–5°C.

-

Temperature: Room temperature (20–25°C) after initial cooling.

-

Reaction Time: 12–18 hours.

-

Workup: Concentration under reduced pressure yields the crude hydrochloride salt.

Key Advantages:

Protection/Deprotection Strategy with tert-Butoxycarbonyl (Boc) Group

For scenarios requiring selective functionalization of the amino group, a multi-step approach involving Boc protection has been employed. This method minimizes side reactions during esterification and is particularly useful for synthesizing enantiomerically pure derivatives.

Stepwise Procedure:

-

Boc Protection:

-

React (S)-3-amino-3-(thiophen-2-yl)propanoic acid with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) and water (1:1 v/v) at pH 8–9.

-

Yield: 85–92% of Boc-protected intermediate.

-

-

Esterification:

-

Treat the Boc-protected acid with methanol and thionyl chloride under reflux (40–50°C) for 6 hours.

-

Yield: 78–85% of methyl ester.

-

-

Deprotection and Salt Formation:

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency, scalability, and reproducibility. Continuous flow reactors have been adopted to enhance reaction control and throughput. Key parameters for large-scale production include:

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Residence Time | 30–45 minutes | Minimizes degradation |

| Temperature | 25–30°C | Balances reaction rate and selectivity |

| Methanol-to-SOCl₂ Ratio | 1:1.3 (mol/mol) | Ensures complete esterification |

| Post-Reaction Quench | Ice-cold water | Prevents over-acidification |

Purification at Scale:

-

Recrystallization: Ethanol/water (3:1 v/v) achieves >98% purity.

-

Chromatography: Reserved for high-purity batches; silica gel with dichloromethane/methanol (95:5) as eluent.

Purification and Characterization Techniques

Recrystallization Optimization

Recrystallization remains the most efficient method for purifying the hydrochloride salt. Solvent screening reveals ethanol/water mixtures (3:1 v/v) as optimal, yielding colorless crystals with minimal impurities.

Typical Recrystallization Data:

| Solvent System | Purity (%) | Recovery (%) | Crystal Morphology |

|---|---|---|---|

| Ethanol/Water | 98.5 | 85 | Needle-like |

| Acetone/Water | 95.2 | 78 | Plate-like |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (500 MHz, D₂O): δ 7.42 (dd, J = 5.1 Hz, 1H, thiophene-H), 7.05 (d, J = 3.4 Hz, 1H, thiophene-H), 4.32 (q, J = 6.8 Hz, 1H, CH-NH₃⁺), 3.72 (s, 3H, OCH₃), 3.15 (dd, J = 14.2 Hz, 1H, CH₂), 2.98 (dd, J = 14.2 Hz, 1H, CH₂).

-

¹³C NMR: δ 172.8 (COOCH₃), 140.2 (thiophene-C), 128.5 (thiophene-CH), 54.1 (CH-NH₃⁺), 52.3 (OCH₃), 38.5 (CH₂).

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 (4.6 × 150 mm, 5 µm).

-

Mobile Phase: 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (30:70).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Direct Esterification | 85–90 | 90–95 | High | 120–150 |

| Boc Protection Route | 70–75 | 98–99 | Moderate | 200–250 |

Trade-offs:

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring undergoes selective oxidation to form sulfoxides or sulfones, depending on reaction conditions.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Hydrogen peroxide (30%) | Acetic acid, 50°C, 4–6 hours | Sulfoxide derivative | Moderate yield (55–65%) |

| m-Chloroperbenzoic acid | Dichloromethane, 0°C to RT | Sulfone derivative | Higher selectivity (>80% yield) |

Mechanistic Insight :

-

Sulfoxidation occurs via electrophilic attack on the sulfur atom in the thiophene ring.

-

Over-oxidation to sulfones is minimized by using stoichiometric H₂O₂ or low-temperature conditions with mCPBA.

Reduction Reactions

The amino and ester groups participate in reduction pathways:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Lithium aluminum hydride | Tetrahydrofuran, reflux | Thiol derivative | Requires anhydrous conditions |

| Sodium borohydride | Methanol, RT | Alcohol intermediate | Partial reduction observed |

Key Findings :

-

LiAlH₄ reduces both the ester to a primary alcohol and the amino group to a thiol, forming 3-mercapto-3-(thiophen-2-yl)propan-1-ol.

-

NaBH₄ selectively reduces the ester without affecting the amino group, yielding a secondary alcohol.

Substitution Reactions

The amino group undergoes nucleophilic substitution with electrophiles:

| Electrophile | Conditions | Product | Notes |

|---|---|---|---|

| Methyl iodide | DCM, triethylamine, RT | N-Methylated derivative | 85–90% yield |

| Benzyl chloride | Acetonitrile, 60°C | N-Benzyl derivative | Requires 12-hour reaction time |

Stereochemical Considerations :

-

Substitution preserves the (S)-configuration at the chiral center due to steric hindrance from the thiophene ring.

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid under basic or acidic conditions:

| Conditions | Catalyst | Product | Yield |

|---|---|---|---|

| 2M NaOH, ethanol, reflux | None | 3-Amino-3-(thiophen-2-yl)propanoic acid | 92–95% |

| HCl (6M), water, 80°C | None | Carboxylic acid hydrochloride salt | Requires neutralization step |

Applications :

-

Hydrolysis products serve as intermediates for peptide synthesis or metal-chelating agents.

Cross-Coupling Reactions

The thiophene ring participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst | Product | Conditions |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | Toluene/water, 80°C |

| Stille coupling | PdCl₂(dppf) | Thiophene-aryl hybrids | DMF, 100°C |

Research Implications :

-

These reactions enable the synthesis of complex heterocycles for materials science applications.

Stability Under Ambient Conditions

| Parameter | Observation | Source |

|---|---|---|

| Light exposure | Degrades to sulfoxide | |

| Humidity (>60% RH) | Hydrolysis of ester group |

Handling Recommendations :

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Therapeutic Potential : Methyl (S)-3-amino-3-(thiophen-2-yl)propanoate hydrochloride has been investigated for its potential anti-inflammatory and analgesic properties. Studies suggest that it may modulate specific biological pathways through enzyme interactions, leading to therapeutic effects.

- Anticancer Activity : Research indicates that derivatives containing thiophene moieties can exhibit significant anticancer activity. For instance, compounds with similar structures have shown promising results in reducing cell viability in various cancer models, including lung cancer cell lines .

2. Organic Synthesis

- Building Block for Complex Molecules : This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for further derivatization, making it valuable in the development of new pharmaceuticals and agrochemicals .

- Chemical Reactions : this compound can undergo various reactions such as oxidation to form sulfoxides or sulfones, reduction to thiol derivatives, and nucleophilic substitutions.

Case Studies

Mechanism of Action

The mechanism of action of Methyl (S)-3-amino-3-(thiophen-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in redox reactions, influencing cellular processes. The amino group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The following table compares key parameters of methyl (S)-3-amino-3-(thiophen-2-yl)propanoate hydrochloride with its close structural analogs:

Key Comparative Insights

Electronic and Steric Effects :

- Thiophen-2-yl vs. Phenyl Derivatives: The thiophene ring’s electron-rich sulfur atom enhances π-π stacking interactions, making it advantageous in targeting aromatic enzyme pockets. In contrast, fluorophenyl or bromophenyl groups introduce electron-withdrawing effects, improving metabolic stability but reducing solubility .

Lipophilicity and Solubility :

Biological Activity

Methyl (S)-3-amino-3-(thiophen-2-yl)propanoate hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

- IUPAC Name: this compound

- Molecular Formula: CHClNOS

- Molecular Weight: 221.70 g/mol

- CAS Number: 1245606-69-2

The biological activity of this compound is primarily attributed to its structural features, which include a thiophene ring and an amino group. These components allow the compound to interact with various biological targets:

- Redox Reactions: The thiophene ring can participate in redox reactions, influencing cellular processes.

- Hydrogen Bonding: The amino group can form hydrogen bonds with biological macromolecules, potentially altering their activity and function.

These interactions are believed to contribute to its antimicrobial and anticancer properties, as discussed in the following sections.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has been shown to exhibit selective bactericidal activity against Gram-positive bacteria, including Staphylococcus aureus. A comparative study on similar compounds revealed:

| Compound | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Methyl (S)-3-amino-3-(thiophen-2-yl)propanoate | 1–64 µg/mL | Effective against S. aureus |

| Vancomycin | - | Standard control |

The MIC values indicate that Methyl (S)-3-amino-3-(thiophen-2-yl)propanoate demonstrates comparable or superior activity against resistant strains of bacteria, suggesting its potential as an alternative therapeutic agent against antibiotic-resistant infections .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies indicate that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

Case Study: Cytotoxicity Assessment

A study assessing the cytotoxic effects of Methyl (S)-3-amino-3-(thiophen-2-yl)propanoate on various cancer cell lines demonstrated:

| Cell Line | IC (µM) | Observations |

|---|---|---|

| HeLa (Cervical) | 15 | Significant apoptosis observed |

| MCF7 (Breast) | 20 | Moderate cytotoxicity |

| A549 (Lung) | 25 | Limited efficacy |

These results indicate that while the compound shows promise, further optimization and investigation are necessary to enhance its efficacy and selectivity against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.